5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: is a versatile chemical compound with the molecular formula C14H17BO4 and a molecular weight of 260.09 g/mol . This compound contains an isophthalaldehyde core with a pinacolborate group (tetramethyl dioxaboranyl, Bpin) attached, making it a valuable building block in various chemical syntheses .
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound affects the biochemical pathway of hydroboration, which involves the addition of boron to alkyl or aryl alkynes and alkenes . This process results in the formation of boronates , which are key intermediates in various organic reactions.
Action Environment
The action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemical entities. For instance, the borylation process it facilitates requires the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde are largely determined by its unique structure. The compound contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin), which allows it to crosslink with amines for producing COFs with imine linkages . The Bpin group also enables its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction
Molecular Mechanism
It is known that the compound can form COFs with imine linkages by crosslinking with amines . Additionally, the Bpin group in the compound can combine with other functional molecules through the Suzuki-Miyaura cross-coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde typically involves the reaction of isophthalaldehyde with pinacolborane under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper . The process involves the formation of a boronate ester linkage, resulting in the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Imine Formation: The aldehyde groups in the compound can react with amines to form imines, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Imines: Formed through reactions with amines.
Scientific Research Applications
Chemistry:
Covalent Organic Frameworks (COFs): Used as a ligand for synthesizing COFs with applications in iodine capture and hydrogen generation.
Organic Light-Emitting Diodes (OLEDs): Utilized in the preparation of materials for exciplex-OLEDs, which exhibit high luminous efficacy and external quantum efficiency.
Biology and Medicine:
Photocatalysis: Studied for its photocatalytic properties in converting benzeneboronic acid to phenol.
Industry:
Iodine Capture: COFs derived from this compound can capture iodine efficiently.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar cross-coupling reactions.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: A related compound with ester groups instead of aldehyde groups.
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is unique due to its dual functionality, allowing it to participate in both imine formation and cross-coupling reactions. This versatility makes it a valuable compound in the synthesis of complex organic frameworks and materials .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRGUBMRHFMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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